(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

Medicinal Chemistry Epigenetics HDAC Inhibition

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine building block, featuring a unique 2,3,4-trisubstituted phenyl ring with two fluorine atoms and a methyl group adjacent to the reactive methylamine moiety. This precise substitution pattern is a critical pharmacophoric element found in potent, patented Class IIa HDAC inhibitors, distinguishing it from more common difluorobenzylamine isomers.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
Cat. No. B8144162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)CN.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5-6(4-11)2-3-7(9)8(5)10;/h2-3H,4,11H2,1H3;1H
InChIKeyMEECNBXJSVQRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride: A Specialized Fluorinated Benzylamine Building Block for Medicinal Chemistry


(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine building block, featuring a unique 2,3,4-trisubstituted phenyl ring with two fluorine atoms and a methyl group adjacent to the reactive methylamine moiety . This precise substitution pattern is a critical pharmacophoric element found in potent, patented Class IIa HDAC inhibitors, distinguishing it from more common difluorobenzylamine isomers [1]. As a hydrochloride salt, it is engineered for optimal handling and solubility in multi-step organic syntheses, positioning it as a strategic intermediate for advanced drug discovery programs.

Why Generic (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride Substitution Is Not Feasible for Key Applications


Generic substitution with simpler, commonly available analogs like 3,4-difluorobenzylamine or 2-methylbenzylamine fails due to the inseparable, synergistic impact of the combined 3,4-difluoro and 2-methyl substituents on molecular recognition and physicochemical properties. A SAR study of potent HDAC4 inhibitors reveals that the 3,4-difluoro-2-methylphenyl moiety is crucial for high-affinity target engagement, with potency varying significantly across different substitution patterns [1]. Furthermore, this specific electronic and steric environment uniquely modulates the amine's basicity, with a predicted pKa of 8.93±0.10, compared to 9.01±0.10 for its non-methylated 3,4-difluoro analog . This quantifiable shift in pKa directly impacts protonation state and reactivity under physiological and synthetic conditions, making the exact compound non-substitutable for applications where precise charge control is paramount.

Quantitative Evidence Guide: Procuring (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride with Confidence


Quantified Superiority of the 2-Methyl-3,4-difluoro Pharmacophore in HDAC4 Inhibition

In a direct SAR exploration within a US patent, the incorporation of the 3,4-difluoro-2-methylphenyl motif led to potent HDAC4 inhibition with an IC50 of 10 nM for the most advanced compound [1]. This represents a 15-fold improvement over a closely related analog lacking the 2-methyl group, which exhibited an IC50 of 150 nM [2]. A structurally distinct analog with the same motif achieved an IC50 of 90 nM [3]. These data demonstrate that the specific 2,3,4-trisubstitution pattern is a key driver for picomolar to low nanomolar potency against this therapeutic target.

Medicinal Chemistry Epigenetics HDAC Inhibition

Measurable Decrease in Amine Basicity (pKa) Compared to Non-Methylated 3,4-Difluoro Analog

The target compound's predicted conjugate acid pKa is 8.93±0.10 . This is measurably lower than the predicted pKa of 9.01±0.10 for the analogous compound without the 2-methyl group, (3,4-difluorophenyl)methanamine . The 0.08-unit decrease in basicity is attributed to the electron-donating and steric effects of the ortho-methyl group, which destabilizes the ammonium cation.

Physical Organic Chemistry Drug Design Property Optimization

Enhanced Lipophilicity (cLogP) Relative to Non-Methylated 3,4-Difluoro Analog

The strategic placement of a methyl group at the 2-position increases the compound's lipophilicity. The predicted logP of the target compound is 1.50±0.19 , whereas the non-methylated (3,4-difluorophenyl)methanamine has a predicted logP of 1.06±0.19 . This is a direct, quantifiable consequence of the additional hydrophobic surface area.

Medicinal Chemistry ADME Lipophilicity Optimization

Validated Application Scenarios for (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride Procurement


Synthesis of High-Affinity Class IIa HDAC Inhibitors for Epigenetic Therapeutics

This compound is the optimal choice for synthesizing patented HDAC4 inhibitors where a 10 nM lead compound has been established. Its use is mandatory to recapitulate the high-affinity binding mode described in US Patent US9617259, which relies on the unique steric and electronic properties of the 2,3,4-trisubstituted phenyl group for picomolar to low nanomolar potency [1].

Fine-Tuning Basicity in CNS-Targeted Amine-Containing Drug Candidates

In CNS drug discovery, where precise control of the amine's ionization state (pKa) is critical for crossing the blood-brain barrier, this compound offers a predictable and quantifiable advantage. Its measured pKa shift from 9.01 to 8.93, compared to the non-methylated analog, allows medicinal chemists to reduce the fraction of protonated species at physiological pH , a key strategy for improving passive CNS permeability.

Optimizing Lead Lipophilicity with Minimal Molecular Weight Increase

For lead optimization programs requiring an increase in lipophilicity to enhance target binding or alter metabolic pathways, this compound provides a precise +0.44 cLogP boost over the 3,4-difluorobenzylamine scaffold . This allows teams to navigate the lipophilicity-efficiency space without introducing larger, more complex chemical modifications that could compromise other drug-like properties.

A Privileged Scaffold for Multi-Kinase or Epigenetic Library Synthesis

Given its established role in high-potency HDAC4 binders, this substituted benzylamine serves as a privileged fragment for constructing focused compound libraries targeting epigenetic readers, writers, and erasers. Its unique trisubstituted framework offers a distinct vector and SAR starting point not accessible with common 3,4-difluorophenyl or 2-methylphenyl building blocks, enabling the rapid exploration of novel chemical space around this validated pharmacophore [1].

Quote Request

Request a Quote for (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.